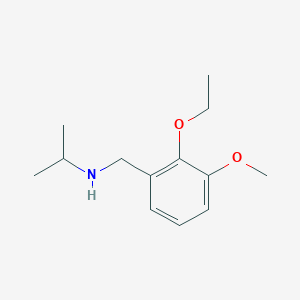
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine, also known as EMA-2, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2-ethoxy-3-methoxybenzyl)propan-2-amine is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It has been reported to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and analgesic effects.
Biochemical and Physiological Effects:
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain. It has also been reported to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. N-(2-ethoxy-3-methoxybenzyl)propan-2-amine has been shown to have analgesic effects in animal models of pain. It has also been reported to have antidepressant effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It has also been reported to have low toxicity in animal studies. However, there are some limitations to using N-(2-ethoxy-3-methoxybenzyl)propan-2-amine in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. It also has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on N-(2-ethoxy-3-methoxybenzyl)propan-2-amine. One potential direction is to investigate its potential as a treatment for depression and anxiety in human clinical trials. Another potential direction is to investigate its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis method of N-(2-ethoxy-3-methoxybenzyl)propan-2-amine involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with ethoxyacetaldehyde in the presence of sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to obtain N-(2-ethoxy-3-methoxybenzyl)propan-2-amine. This synthesis method has been reported in the literature and has been used by several researchers to obtain N-(2-ethoxy-3-methoxybenzyl)propan-2-amine for their experiments.
Applications De Recherche Scientifique
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and antidepressant effects. Several studies have been conducted to investigate its potential as a treatment for various conditions such as depression, anxiety, and chronic pain. N-(2-ethoxy-3-methoxybenzyl)propan-2-amine has also been studied for its potential as a neuroprotective agent.
Propriétés
Nom du produit |
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
N-[(2-ethoxy-3-methoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-16-13-11(9-14-10(2)3)7-6-8-12(13)15-4/h6-8,10,14H,5,9H2,1-4H3 |
Clé InChI |
MQUNCWOVTISCRF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNC(C)C |
SMILES canonique |
CCOC1=C(C=CC=C1OC)CNC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)

![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)
![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262600.png)

